molecular formula C10H10F2N2 B13051506 4-((1S)-1-Aminopropyl)-2,6-difluorobenzenecarbonitrile

4-((1S)-1-Aminopropyl)-2,6-difluorobenzenecarbonitrile

Cat. No.: B13051506
M. Wt: 196.20 g/mol
InChI Key: IYHJZKWTLIKANX-JTQLQIEISA-N
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Description

4-((1S)-1-Aminopropyl)-2,6-difluorobenzenecarbonitrile is an organic compound characterized by the presence of an aminopropyl group attached to a difluorobenzenecarbonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1S)-1-Aminopropyl)-2,6-difluorobenzenecarbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-difluorobenzonitrile.

    Amination: The introduction of the aminopropyl group is achieved through a nucleophilic substitution reaction. This involves the reaction of 2,6-difluorobenzonitrile with (S)-1-aminopropane under basic conditions.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-((1S)-1-Aminopropyl)-2,6-difluorobenzenecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluorine atoms can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

4-((1S)-1-Aminopropyl)-2,6-difluorobenzenecarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((1S)-1-Aminopropyl)-2,6-difluorobenzenecarbonitrile involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds with biological macromolecules, while the difluorobenzenecarbonitrile core can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-((1S)-1-Aminopropyl)-2,6-dichlorobenzenecarbonitrile: Similar structure but with chlorine atoms instead of fluorine.

    4-((1S)-1-Aminopropyl)-2,6-dibromobenzenecarbonitrile: Similar structure but with bromine atoms instead of fluorine.

    4-((1S)-1-Aminopropyl)-2,6-dimethylbenzenecarbonitrile: Similar structure but with methyl groups instead of fluorine.

Uniqueness

The presence of fluorine atoms in 4-((1S)-1-Aminopropyl)-2,6-difluorobenzenecarbonitrile imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs with other substituents.

Properties

Molecular Formula

C10H10F2N2

Molecular Weight

196.20 g/mol

IUPAC Name

4-[(1S)-1-aminopropyl]-2,6-difluorobenzonitrile

InChI

InChI=1S/C10H10F2N2/c1-2-10(14)6-3-8(11)7(5-13)9(12)4-6/h3-4,10H,2,14H2,1H3/t10-/m0/s1

InChI Key

IYHJZKWTLIKANX-JTQLQIEISA-N

Isomeric SMILES

CC[C@@H](C1=CC(=C(C(=C1)F)C#N)F)N

Canonical SMILES

CCC(C1=CC(=C(C(=C1)F)C#N)F)N

Origin of Product

United States

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